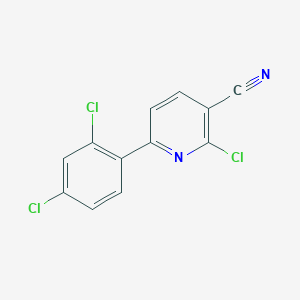

![molecular formula C8H11Cl2NS B3024124 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride CAS No. 24194-09-0](/img/structure/B3024124.png)

2-[(4-Chlorophenyl)thio]ethanamine hydrochloride

Descripción general

Descripción

“2-[(4-Chlorophenyl)thio]ethanamine hydrochloride” is an antiviral drug that is a prodrug . It is a neuraminidase inhibitor (NAI) that prevents the release of virus from infected cells by blocking the function of NAs .

Synthesis Analysis

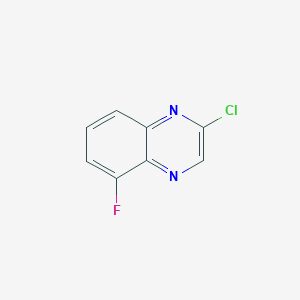

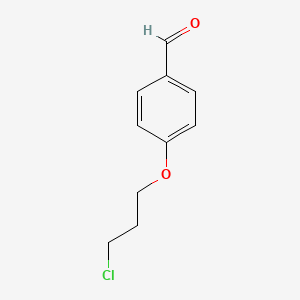

The synthesis of “this compound” involves complex chemical reactions . It is used in pharmaceutical testing and is a high-quality reference standard for accurate results .Molecular Structure Analysis

The molecular formula of “this compound” is C8H10ClNS . Its molecular weight is 187.69 g/mol .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve various stages. It is used in the synthesis of polymer-bound BOC substituted sulfamides .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a boiling point of 288.1° C at 760 mmHg and a density of 1.2 g/mL .Aplicaciones Científicas De Investigación

Synthesis and Drug Development

A novel synthesis approach for the antiobesity drug lorcaserin hydrochloride involved N-protection of 2-(4-chlorophenyl)ethanamine, among other steps, leading to the target molecule with high purity and enantioselectivity. This method is highlighted for its applicability in scale-up production, underscoring the compound's utility in drug synthesis processes (Zhu et al., 2015).

Antiamoebic Activity

Research on chalcones bearing an N-substituted ethanamine tail, synthesized through aldol condensation reactions involving 2-chloro N-substituted ethanamine hydrochloride, demonstrated notable antiamoebic activity. This work illustrates the potential of derivatives of 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride in developing treatments for amoebic infections (Zaidi et al., 2015).

Chemical Characterization and Structure Analysis

A study on a compound exhibiting a (P) configuration at the N—O bond, where this compound might be a structural component, contributed to understanding the molecular configurations and interactions in such chemicals. The research offers insights into the structural intricacies of related compounds (Hartung et al., 2003).

Environmental Applications

Investigations into the use of TiO2 nanotubes for enriching DDT and its metabolites in environmental water samples shed light on the potential environmental applications of related compounds, such as this compound. The study underscores the role of such compounds in environmental monitoring and remediation efforts (Zhou et al., 2007).

Chemodosimetric Detection

The development of a chemodosimeter for selective detection of acetate anion based on the transformation of a ligand, which could involve derivatives of this compound, highlights the compound's utility in chemical sensing technologies. This research demonstrates the compound's application in detecting specific ions through fluorescence signaling (Das et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with monoamine oxidases (mao) and serotonin receptors .

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to other phenylethylamines, which are known to release and inhibit the accumulation of serotonin in brain synaptosomes .

Biochemical Pathways

Based on its potential interaction with serotonin receptors, it could influence the serotonergic pathways in the brain .

Result of Action

Similar compounds have been shown to induce the “serotonin syndrome” in mice, which is characterized by a range of symptoms including agitation, restlessness, and rapid heart rate .

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSTUSDEIPKDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3024041.png)

![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)

![2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B3024051.png)